molecular formula C15H14F2N6O2S B3397436 6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021217-02-6

6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3397436
CAS No.: 1021217-02-6
M. Wt: 380.4 g/mol
InChI Key: VLRDLETUUDRLCD-UHFFFAOYSA-N
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Description

6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a sulfonylpiperazine moiety substituted with a 2,5-difluorophenyl group at the 6-position of the heterocyclic core. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes (e.g., PDE4) and receptors (e.g., GABAA, androgen receptor). The 2,5-difluorophenyl group enhances lipophilicity and may influence binding interactions through halogen bonding or steric effects, while the sulfonylpiperazine substituent contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name

6-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O2S/c16-11-1-2-12(17)13(9-11)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDLETUUDRLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H25F2N5O2SC_{20}H_{25}F_{2}N_{5}O_{2}S with a molecular weight of 437.5 g/mol. The compound features a [1,2,4]triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H25F2N5O2S
Molecular Weight437.5 g/mol
CAS Number1219914-61-0

Antiproliferative Activity

Recent studies have indicated that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating similar compounds, one derivative displayed an IC50 value as low as 0.008 µM against the A549 lung adenocarcinoma cell line . This highlights the potential of these compounds as anticancer agents.

The mechanism by which these compounds exert their antiproliferative effects primarily involves the inhibition of tubulin polymerization. This action disrupts the microtubule dynamics necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Immunostaining assays further confirmed that these compounds significantly interfere with tubulin formation .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), HT-1080 (fibrosarcoma).
    • Results : Compound 4q (a close analogue) demonstrated IC50 values of 0.014 µM for SGC-7901, 0.008 µM for A549, and 0.012 µM for HT-1080 cells, indicating potent antiproliferative activity across different cancer types .
  • In Vivo Studies :
    • Further investigations are warranted to assess the in vivo efficacy and safety profiles of these compounds in animal models to validate their therapeutic potential.

Other Biological Activities

Beyond anticancer properties, compounds like This compound may exhibit other biological activities such as anti-inflammatory and antimicrobial effects due to their structural diversity. Research into pyrazole derivatives has shown that similar structures can inhibit various enzymes and pathways associated with inflammation and infection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolopyridazine core is a privileged structure in drug discovery. Key structural variations in substituents dictate target selectivity and biological activity. Below is a detailed comparison with analogous compounds:

Structural and Functional Comparison

Key Research Findings

Role of Substituents in Target Selectivity
  • PDE4 Inhibition (Compound 18): The 2,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy groups in Compound 18 enhance binding to PDE4’s catalytic domain via hydrophobic interactions and hydrogen bonding .
  • GABAA Modulation (TPA023): The 2-fluorophenyl and triazolylmethoxy groups in TPA023 confer selectivity for α2/3-containing GABAA receptors, avoiding sedation associated with α1 activation .
  • Androgen Receptor Antagonism (AZD3514): The trifluoromethyl group and acetylpiperazine substituent in AZD3514 optimize AR binding and prevent nuclear translocation, critical for prostate cancer therapy .
Docking and Mechanistic Insights
  • Molecular docking of Compound 18 with PDE4A revealed that the tetrahydrofuran-3-yloxy group occupies a hydrophobic pocket near the catalytic site, while the dimethoxyphenyl group stabilizes the complex via π-π stacking .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 6-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodology :

  • Use multi-step protocols involving sulfonylation of piperazine intermediates followed by cyclocondensation with triazolo-pyridazine precursors. Reflux conditions (e.g., in dichloromethane or DMF) and dehydrating agents like phosphorus oxychloride (POCl₃) are critical for ring formation .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize side products .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at piperazine N-4, triazolo-pyridazine core) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₇H₁₄F₂N₆O₂S: 412.08) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritants .
  • Store in airtight containers at 2–8°C to prevent degradation. Spill management: absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodology :

  • Synthesize analogs with varied substituents (e.g., replacing 2,5-difluorophenyl with 4-chlorophenyl or 4-methoxyphenyl) to assess impact on biological activity .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains). Validate with surface plasmon resonance (SPR) for binding kinetics .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Perform orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assay) to rule off-target effects .
  • Adjust pharmacokinetic parameters (e.g., lipophilicity via logP optimization) using prodrug strategies or nanoformulations to enhance bioavailability .

Q. What computational approaches are suitable for predicting metabolic stability?

  • Methodology :

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonyl group hydrolysis) .
  • Validate with microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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